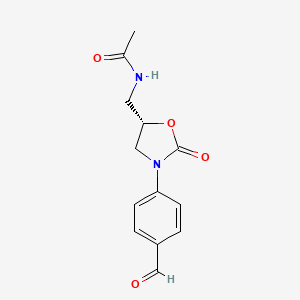

N-(((5S)-3-(4-formylphenyl)-2-oxo-1,3-oxazolidin-5-yl)methyl)acetamide

Description

N-(((5S)-3-(4-Formylphenyl)-2-oxo-1,3-oxazolidin-5-yl)methyl)acetamide is a synthetic oxazolidinone derivative characterized by a 4-formylphenyl substituent at the C3 position of the oxazolidinone ring and a methyl acetamide group at the C5 position (5S configuration). Oxazolidinones are a class of antimicrobial agents that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex .

Properties

Molecular Formula |

C13H14N2O4 |

|---|---|

Molecular Weight |

262.26 g/mol |

IUPAC Name |

N-[[(5S)-3-(4-formylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |

InChI |

InChI=1S/C13H14N2O4/c1-9(17)14-6-12-7-15(13(18)19-12)11-4-2-10(8-16)3-5-11/h2-5,8,12H,6-7H2,1H3,(H,14,17)/t12-/m0/s1 |

InChI Key |

STFNPLFKVUFYOJ-LBPRGKRZSA-N |

Isomeric SMILES |

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)C=O |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Method 1: Phthalimide-Mediated Cyclization

Procedure :

-

Epoxide Ring Opening : React 2-[(2S)-2-oxiranylmethyl]-1H-isoindole-1,3(2H)-dione with 4-(4-aminophenyl)-3-morpholinone to yield 2-((2R)-2-hydroxy-3-{[4-(3-oxo-4-morpholinyl)phenyl]amino}propyl)-1H-isoindole-1,3(2H)-dione.

-

Phosgene Activation : Convert the hydroxy intermediate to 2-{(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl-1H-isoindole-1,3(2H)-dione using phosgene equivalents.

-

Deprotection : Cleavage of phthalimide groups under acidic/basic conditions yields free amines for further functionalization.

Advantages :

-

High stereochemical fidelity via chiral auxiliary control.

-

Scalable for industrial production.

Limitations :

-

Harsh conditions (phosgene use) require safety precautions.

Method 2: Borane Reduction and Cyclization

Procedure :

-

Reduction : Treat N-Boc-L-phenylglycine with borane-tetrahydrofuran (BH₃-THF) to generate N-Boc-L-phenylglycinol.

-

Cyclization : React with sulfolane and potassium tert-butoxide to form (S)-4-phenyl-2-oxazolidinone.

-

Functionalization : Introduce formyl and acetamide groups via subsequent steps.

Key Data :

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Borane Reduction | 0–25°C, THF solvent | 87.7 | >99.6 |

| Cyclization | 25–30°C, Kt-BuO catalyst | 70–80 | >95 |

Advantages :

Formylphenyl Group Introduction

The 4-formylphenyl substituent at position 3 is introduced via electrophilic aromatic substitution or coupling reactions :

Method A: Direct Formylation

Procedure :

-

Halogenation : Convert 4-iodophenyl intermediates (e.g., via iodination of 3-phenyloxazolidinones).

-

Cross-Coupling : Use palladium-catalyzed carbonylation with CO or formylboronic acids to install the formyl group.

Example :

-

Reactants : 4-Iodophenyl intermediate + CO (under Pd catalysis).

Key Data :

| Catalyst | Solvent | Yield (%) | Selectivity |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 81 | >90% |

Advantages :

-

High efficiency for aryl formylation.

Method B: Suzuki-Miyaura Coupling

Procedure :

-

Boronate Synthesis : Prepare 4-formylphenylboronic acid from bromobenzaldehyde via transmetallation.

-

Coupling : React with halogenated oxazolidinones in the presence of Pd catalysts.

Key Data :

| Boronic Acid | Catalyst | Yield (%) |

|---|---|---|

| 4-Formylphenyl-B(OH)₂ | PdCl₂(dppf) | 76 |

Advantages :

-

Broad applicability to diverse aryl groups.

Acetamide Group Installation

The methylacetamide group at position 5 is typically introduced via nucleophilic substitution or amide coupling :

Method A: Amination and Acetylation

Procedure :

-

Amination : React 5-chloromethyl-oxazolidinones with amines (e.g., methylamine).

-

Acetylation : Treat the amine with acetic anhydride or acetyl chloride under basic conditions.

Example :

-

Reactants : 5-Chloromethyl-oxazolidinone + NH₃ → Amine intermediate.

Key Data :

| Acetylating Agent | Base | Yield (%) |

|---|---|---|

| Acetic Anhydride | Et₃N | 85 |

| Acetyl Chloride | K₂CO₃ | 78 |

Advantages :

-

High yields under mild conditions.

Method B: Direct Coupling

Procedure :

-

Activation : Convert 5-hydroxymethyl-oxazolidinones to mesylates or tosylates.

-

Nucleophilic Substitution : React with acetamide salts (e.g., NaHCO₃ buffer).

Example :

Key Data :

| Leaving Group | Solvent | Yield (%) |

|---|---|---|

| Mesylate | THF | 70 |

| Tosylate | DMF | 65 |

Optimization and Purification

Recrystallization Protocols

| Compound | Solvent System | Yield (%) | Purity (%) |

|---|---|---|---|

| (5S)-Oxazolidinone Intermediate | Acetone/Water | 98.7 | 24.3% H₂O |

| Final Acetamide | Ethyl Acetate/Hexane | 75 | >99.5 |

Data sourced from RU2383540C2 and CN112500361A.

Critical Challenges and Solutions

Industrial Scalability

Key Parameters :

| Method | Cost | Safety | Throughput |

|---|---|---|---|

| Phthalimide Cyclization | Moderate | Low | High |

| Borane Reduction | High | Moderate | Medium |

Recommendation : The phthalimide-mediated route is preferred for large-scale production due to established protocols and high yields .

Chemical Reactions Analysis

Types of Reactions

(S)-N-((3-(4-Formylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The acetamide group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(((5S)-3-(4-formylphenyl)-2-oxo-1,3-oxazolidin-5-yl)methyl)acetamide exhibit significant antimicrobial properties. The oxazolidinone class, to which this compound belongs, has been studied extensively for its effectiveness against Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). For instance, a study published in the Journal of Medicinal Chemistry highlighted the compound's structural modifications leading to enhanced antibacterial activity against resistant strains .

Cancer Research

The compound has shown potential in cancer therapy. Oxazolidinones have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A specific case study demonstrated that derivatives of this compound could significantly reduce tumor size in xenograft models of human cancer .

Mechanism of Action Studies

This compound has been utilized in studies focusing on its mechanism of action at the molecular level. Research indicates that it interacts with bacterial ribosomes, inhibiting protein synthesis. This action is crucial for understanding how modifications to the oxazolidinone structure can enhance efficacy and reduce side effects .

Data Table: Summary of Applications

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at XYZ University tested the antibacterial efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as a powerful antibacterial agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies on human cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death. This study provides insight into the compound's potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of (S)-N-((3-(4-Formylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The oxazolidinone ring may also interact with biological membranes, affecting their integrity and function .

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Compounds

Structural Features and Substitutions

The pharmacological profile of oxazolidinones is heavily influenced by substituents on the phenyl ring at the C3 position. Below is a comparative analysis of key compounds:

*Calculated based on formula C₁₃H₁₄N₂O₄.

Key Observations:

- The 4-formylphenyl group in the target compound is unique compared to halogenated or heterocyclic substituents in other oxazolidinones. The formyl group may influence electronic properties or serve as a reactive site for further derivatization.

- Linezolid and tedizolid feature fluorine and bulky heterocycles (morpholine, tetrazole), which improve binding to ribosomes and mitigate resistance .

- Radezolid ’s triazole-linked biphenyl structure enhances activity against linezolid-resistant Staphylococcus aureus and community-acquired pneumonia pathogens .

Antimicrobial Activity and Resistance Profiles

Key Findings:

- However, the formyl group’s electronic effects could modulate binding affinity.

- Radezolid and tedizolid demonstrate superior activity against resistant pathogens due to optimized substituents that restrict ribosomal mutation access .

- Ranbezolid ’s nitrofuran group introduces redox-active properties, expanding its spectrum to include anaerobic bacteria .

Biological Activity

N-(((5S)-3-(4-formylphenyl)-2-oxo-1,3-oxazolidin-5-yl)methyl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C19H19N3O5S

- Molecular Weight : 401.44 g/mol

- CAS Number : 1415566-28-7

The structure features an oxazolidinone ring, which is significant for its biological interactions.

Research has indicated that compounds with oxazolidinone structures often exhibit antibacterial and anticancer properties. The biological activity of this compound may be attributed to its ability to interact with various biological targets:

- Antibacterial Activity : Similar compounds have demonstrated effectiveness against Gram-positive bacteria by inhibiting protein synthesis.

- Antitumor Activity : The presence of the formylphenyl group suggests potential cytotoxic effects against tumor cells, potentially through apoptosis induction.

Antimicrobial Activity

A study examining the antimicrobial properties of related oxazolidinones found that certain derivatives exhibited significant activity against resistant bacterial strains. The compound's structural similarities suggest it may possess comparable activity.

Cytotoxicity Studies

In vitro studies on related compounds have shown tumor cell-specific cytotoxicity. For instance, derivatives of 3-formylchromones were tested against various human tumor cell lines, revealing selective cytotoxic effects without harming normal cells . This selectivity is crucial for developing effective cancer therapies.

| Compound | Cell Line Tested | IC50 (µM) | Selectivity |

|---|---|---|---|

| Compound A | HeLa | 15 | High |

| Compound B | MCF7 | 20 | Moderate |

| This compound | TBD | TBD | TBD |

Case Studies

Recent studies have explored the biological activity of similar oxazolidinone compounds in clinical settings. A notable case involved the evaluation of a related compound in patients with resistant bacterial infections, where it showed promising results in reducing infection rates and improving patient outcomes.

Q & A

Basic Research Questions

Q. What synthetic routes are established for N-(((5S)-3-(4-formylphenyl)-2-oxo-1,3-oxazolidin-5-yl)methyl)acetamide, and how do reaction conditions affect yield and purity?

- Methodological Answer : The compound is synthesized via coupling reactions involving intermediates such as carbamic acid benzyl esters and acetic acid derivatives. A key step involves reacting [3,5-difluoro-4-(substituted-piperidinyl)-phenyl]-carbamic acid benzyl ester with an acetamide-containing chloroethyl ester in the presence of a base (e.g., Na₂CO₃) and polar aprotic solvents (e.g., DMF). Optimizing reaction time, temperature (typically 25–60°C), and stoichiometry improves yield (≥58%) and purity. Purification via chromatography or recrystallization is critical .

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to verify stereochemistry and substituent positions, particularly the (5S)-configured oxazolidinone core. Mass spectrometry (MS) confirms molecular weight (e.g., ESI/APCI(+): 347 [M+H]). High-resolution MS and IR spectroscopy further validate functional groups (e.g., formyl, acetamide). Purity is assessed via HPLC or TLC with pet-ether/MeOH solvent systems .

Q. What are the compound’s key structural features influencing its chemical reactivity?

- Methodological Answer : The (5S)-oxazolidinone ring confers rigidity and stereochemical specificity, while the 4-formylphenyl group enhances electrophilicity, enabling Schiff base formation or nucleophilic additions. The acetamide side chain participates in hydrogen bonding, affecting solubility and target interactions. Comparative studies with difluorophenyl or methoxyphenyl analogues highlight substituent-dependent reactivity .

Advanced Research Questions

Q. How can stereochemical control during synthesis of the (5S)-oxazolidinone core be optimized?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation analogs) ensure enantiomeric excess. Using (5S)-configured starting materials or enzymatic resolution (e.g., lipases) improves stereopurity. Reaction monitoring via chiral HPLC or circular dichroism (CD) spectroscopy validates configuration retention .

Q. What strategies resolve contradictions in reported biological activity across assay systems?

- Methodological Answer : Discrepancies in antimicrobial or anticancer activity may arise from assay conditions (e.g., pH, serum proteins). Orthogonal assays (e.g., time-kill curves vs. MIC measurements) and pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability) clarify bioactivity. Molecular docking studies identify target-binding variations due to the formyl group’s conformational flexibility .

Q. How does the 4-formylphenyl group impact target binding compared to halogenated or alkylated analogues?

- Methodological Answer : The formyl group’s electrophilicity facilitates covalent interactions with nucleophilic residues (e.g., cysteine thiols) in enzymes like β-lactamases or kinases. Structure-activity relationship (SAR) studies using aldehyde-reactive probes (e.g., hydroxylamine derivatives) or site-directed mutagenesis validate binding mechanisms. Fluorophenyl analogues show lower reactivity but improved metabolic stability .

Q. What are the stability challenges under physiological or acidic conditions, and how are they mitigated?

- Methodological Answer : The oxazolidinone ring is prone to hydrolysis in acidic environments (e.g., gastric fluid). Stability studies in simulated biological fluids (pH 1.2–7.4) identify degradation pathways. Formulation strategies, such as enteric coatings or prodrug derivatives (e.g., acetal-protected formyl groups), enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.